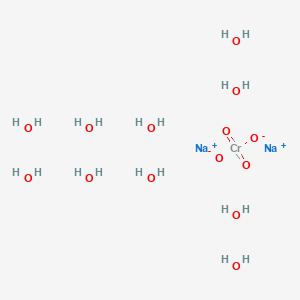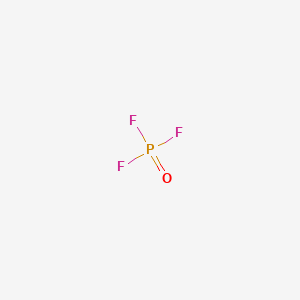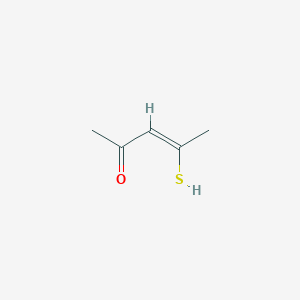
3,3'-Dithiobisdihydro-2-furanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
‘3,3’-Dithiobisdihydro-2-furanone’ (DTDF) is a sulfur-containing compound that has gained significant attention in the field of scientific research due to its unique chemical properties and potential applications. This compound is also known as furan-2,5-dithiol or furan-2,5-dithione and is synthesized by the reaction of furan-2,5-diol with elemental sulfur.
Mechanism of Action
DTDF is believed to exert its biological effects through its ability to scavenge free radicals and inhibit the production of reactive oxygen species (ROS). It has also been shown to inhibit the activity of key enzymes involved in the inflammatory response, such as cyclooxygenase (COX) and lipoxygenase (LOX).
Biochemical and Physiological Effects:
DTDF has been shown to exhibit a range of biochemical and physiological effects in vitro and in vivo. It has been found to inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). DTDF has also been shown to reduce oxidative stress and lipid peroxidation in various cell types.
Advantages and Limitations for Lab Experiments
The advantages of using DTDF in scientific research include its low toxicity, high stability, and ease of synthesis. However, one of the limitations of using DTDF is its low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Future Directions
There are several potential future directions for the use of DTDF in scientific research. One area of interest is the development of novel DTDF-based compounds with enhanced biological activity. Another potential direction is the investigation of DTDF as a potential therapeutic agent for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, DTDF could be explored as a potential corrosion inhibitor for various industrial applications.
In conclusion, ‘3,3’-Dithiobisdihydro-2-furanone’ is a sulfur-containing compound that has been extensively studied for its potential applications in various fields of scientific research. It exhibits anti-inflammatory, antioxidant, and antimicrobial properties and has been studied for its potential use as a corrosion inhibitor and as a building block for the synthesis of novel organic compounds. DTDF has several advantages for use in scientific research, including its low toxicity, high stability, and ease of synthesis. However, its low solubility in aqueous solutions is a limitation that needs to be addressed. There are several potential future directions for the use of DTDF in scientific research, including the development of novel DTDF-based compounds with enhanced biological activity and the investigation of DTDF as a potential therapeutic agent for the treatment of inflammatory diseases.
Synthesis Methods
DTDF can be synthesized by the reaction of furan-2,5-diol with elemental sulfur in the presence of a suitable catalyst. The reaction typically takes place in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions. The resulting product is then purified by recrystallization or column chromatography.
Scientific Research Applications
DTDF has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit anti-inflammatory, antioxidant, and antimicrobial properties. DTDF has also been studied for its potential use as a corrosion inhibitor and as a building block for the synthesis of novel organic compounds.
properties
CAS RN |
14091-96-4 |
|---|---|
Product Name |
3,3'-Dithiobisdihydro-2-furanone |
Molecular Formula |
C8H10O4S2 |
Molecular Weight |
234.3 g/mol |
IUPAC Name |
3-[(2-oxooxolan-3-yl)disulfanyl]oxolan-2-one |
InChI |
InChI=1S/C8H10O4S2/c9-7-5(1-3-11-7)13-14-6-2-4-12-8(6)10/h5-6H,1-4H2 |
InChI Key |
YUVIWYVAQVOVTK-UHFFFAOYSA-N |
SMILES |
C1COC(=O)C1SSC2CCOC2=O |
Canonical SMILES |
C1COC(=O)C1SSC2CCOC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[(Z)-3-chloroprop-2-enyl] acetate](/img/structure/B78641.png)
![3-(5-Chloro-1H-Benzo[D]Imidazol-2-Yl)Propan-1-Ol](/img/structure/B78642.png)

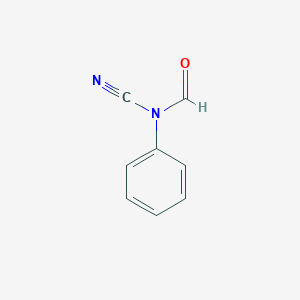
![2,3-Dihydro-1,4-dithiino[2,3-c]furan-5,7-dione](/img/structure/B78649.png)
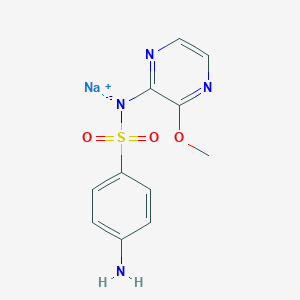
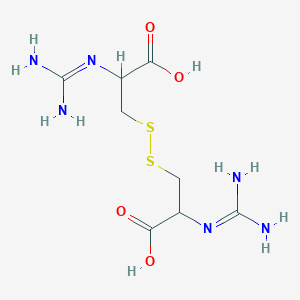
![6-Methoxy-3-methyl-2-[3-methyl-3-(4-nitrophenyl)triazen-1-YL]benzothiazolium chloride](/img/structure/B78658.png)

